Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate is a heterocyclic compound that contains a pyrrole ring substituted with amino, cyano, phenyl, and ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under controlled conditions. For example, the reaction of ethyl cyanoacetate with aniline derivatives in the presence of a base can lead to the formation of the desired pyrrole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or chlorinating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the cyano group can produce primary amines .
Scientific Research Applications
Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-4-cyano-3-(2-ethoxycarbonylmethyl)thiophene-2-carboxylate: Similar in structure but contains a thiophene ring instead of a pyrrole ring.
3-Amino-5-(4-chlorophenyl)-4-imino-7-methyl-2-oxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylic acid: Contains a pyrimidine ring and different substituents.
Uniqueness
Ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate is unique due to its specific combination of functional groups and the pyrrole ring structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H13N3O2 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
ethyl 3-amino-4-cyano-5-phenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C14H13N3O2/c1-2-19-14(18)13-11(16)10(8-15)12(17-13)9-6-4-3-5-7-9/h3-7,17H,2,16H2,1H3 |
InChI Key |
GYVZJYOWNDXDLR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C2=CC=CC=C2)C#N)N |
Origin of Product |
United States |
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